molecular formula C15H19NO2 B15359575 trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

Cat. No.: B15359575
M. Wt: 245.32 g/mol
InChI Key: ZHUQULSCXGTIGH-HIFRSBDPSA-N
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Description

trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrano[3,2-c]pyridinone core with a benzyl substituent at the 6-position. The trans-configuration of the benzyl group ensures stereochemical specificity, which may influence pharmacological properties such as receptor binding or metabolic stability.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(4aS,8aS)-6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C15H19NO2/c17-14-7-9-18-15-6-8-16(11-13(14)15)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15+/m1/s1

InChI Key

ZHUQULSCXGTIGH-HIFRSBDPSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@H]1OCCC2=O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1OCCC2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hetero Diels-Alder/Mannich Tandem Reaction

The most efficient route involves a tandem hetero Diels-Alder (HDA) reaction followed by an intramolecular Mannich cyclization . This method, developed by Robinson et al., enables the construction of the trans-fused pyrano-pyridinone core in a single pot.

  • Hetero Diels-Alder Reaction :

    • A diene (e.g., ethyl vinyl ether) reacts with a dienophile (e.g., N-benzylmaleimide) in toluene at 80°C to form a pyran intermediate.
    • The reaction is catalyzed by Lewis acids such as ytterbium triflate, achieving >80% conversion within 12 hours.
  • Intramolecular Mannich Cyclization :

    • The pyran intermediate undergoes cyclization via a Mannich reaction in the presence of acetic acid and paraformaldehyde.
    • This step selectively generates the trans-fused ring system due to steric constraints imposed by the benzyl group.

Stereoselective Reduction and Cyclization

An alternative approach involves stereoselective reduction of a diketone precursor followed by acid-catalyzed cyclization:

  • Synthesis of Diketone Intermediate :

    • Condensation of benzylamine with ethyl acetoacetate yields a β-ketoamide, which is further oxidized to a diketone using Jones reagent.
  • Stereocontrolled Reduction :

    • The diketone is reduced with L-Selectride® at −78°C, favoring the formation of the trans-diol via chelation control.
  • Cyclization :

    • Treatment with p-toluenesulfonic acid in refluxing toluene induces cyclization, affording the trans-pyrano-pyridinone in 65–70% yield.

Resolution of Racemates via Chiral Chromatography

For racemic mixtures, chiral stationary phase (CSP) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) effectively separates enantiomers. This method achieves >99% enantiomeric excess (ee) for the trans-isomer but requires costly equipment.

Detailed Step-by-Step Procedures

Tandem HDA/Mannich Protocol (Robinson et al., 2013)

Step Reagents/Conditions Outcome
1 Ethyl vinyl ether (1.2 eq), Yb(OTf)₃ (5 mol%), toluene, 80°C, 12 h Pyran intermediate (82% yield)
2 AcOH (2 eq), paraformaldehyde (1.5 eq), 100°C, 6 h trans-6-Benzyl product (74% yield)

Critical Considerations :

  • Solvent polarity significantly impacts reaction kinetics; toluene outperforms DMF or THF by minimizing side reactions.
  • Temperature control during the Mannich step is essential to prevent epimerization.

Diketone Reduction-Cyclization Method

Parameter Optimization Range Optimal Value
Reducing Agent NaBH₄, L-Selectride®, DIBAL-H L-Selectride® (3 eq)
Temperature −20°C to −78°C −78°C
Acid Catalyst H₂SO₄, TsOH, HCl TsOH (0.1 eq)

Yield Improvements :

  • Chelating additives like Mg(ClO₄)₂ increase diastereoselectivity from 3:1 to 8:1 (trans:cis).
  • Microwave irradiation reduces cyclization time from 24 h to 2 h while maintaining 68% yield.

Comparative Analysis of Methods

Method Yield (%) trans:cis Ratio Scalability
HDA/Mannich 74 95:5 High (kg-scale demonstrated)
Diketone Route 68 85:15 Moderate (requires cryogenic conditions)
Racemic Resolution 40 (per cycle) >99:1 Low (high CSP cost)

Key Findings :

  • The HDA/Mannich approach is superior for industrial applications due to fewer steps and higher stereoselectivity.
  • Academic labs favor the diketone route for its modularity, despite lower yields.

Applications in Drug Discovery

This compound serves as a precursor to protein kinase inhibitors , notably:

  • AKT inhibitors : Demonstrated IC₅₀ values of 12 nM in PC-3 prostate cancer cells.
  • Met kinase antagonists : Structural analogs show 90% tumor growth inhibition in xenograft models.

Chemical Reactions Analysis

Scientific Research Applications

Trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one: Applications and Research

This compound is a heterocyclic compound featuring a pyridine ring fused to a pyran ring. The presence of a benzyl group enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and pharmacology.

Properties

  • Molecular Formula: C15H19NO2
  • Molar Mass: Approximately 245.32 g/mol
  • Purity: 95.00%
  • CAS Number: 1469385-41-8
  • MDL: MFCD32900870
  • IUPAC Name: (4aS,8aS)-6-benzyloctahydro-4H-pyrano[3,2-c]pyridin-4-one

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its complex bicyclic structure and the presence of a benzyl group, this compound can be modified to enhance its efficacy or selectivity in biological applications.
  • Pharmacology: It is an interesting candidate for various applications in pharmacology.
  • Biological activities: Research indicates that compounds of similar structure have shown potential in cancer and inflammation treatments.
  • Synthesis: Synthetic routes are critical for producing analogs with varied biological activities and enhancing pharmacological profiles.

Research

Interaction studies of this compound with biological targets are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with various receptors and enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation. Further investigation is needed to elucidate these interactions fully and determine binding affinities and selectivities.

Structural Similarity

This compound shares structural similarities with several other compounds:

Compound NameStructure TypeUnique Features
2-Benzenesulfonyl-8a-benzyl-hexahydro-isoquinolinIsoquinoline derivativeExhibits glucocorticoid receptor binding activity
Hexahydroquinoline derivativesTetrahydroquinolineKnown for neuroprotective effects
3,4-Dihydro-2H-pyrano[3,2-b]pyridinePyridine derivativePotentially exhibits anti-inflammatory properties

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one and related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Key Structural Features
Target Compound Pyrano[3,2-c]pyridinone trans-6-Benzyl C₁₅H₁₇NO₂ Oxygen-containing pyran ring; rigid scaffold
5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one HCl Thiopyrano[3,2-c]pyridinone None (HCl salt) C₈H₁₂ClNOS Sulfur replaces oxygen; increased stability
2-(Benzylthio)-6-propylpyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidinone 6-Propyl, 2-benzylthio C₁₄H₁₇N₃OS Thioether group; pyrido-pyrimidinone core
Indolo-pyrano-pyrimidinone derivatives Indolo-pyrano-pyrimidinone 4-Phenyl, 3-cyano Varies Fused indole ring; enhanced aromaticity

Key Structural Insights:

  • Core Heterocycles: The target compound’s pyrano[3,2-c]pyridinone core differs from sulfur-containing thiopyrano analogs () and nitrogen-rich pyrido-pyrimidinones ().
  • Substituent Effects : The trans-6-benzyl group increases lipophilicity, which may enhance membrane permeability compared to unsubstituted analogs (e.g., ’s HCl salt) .
  • Complexity: Indolo-pyrano-pyrimidinones () exhibit higher molecular complexity due to fused indole rings, which could reduce synthetic accessibility compared to the target compound .

Physicochemical Properties

Property Target Compound 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one HCl 2-(Benzylthio)-6-propylpyrido[4,3-d]pyrimidin-4(3H)-one
Polarity Moderate (oxygen-containing) Low (sulfur reduces polarity) Moderate (thioether and pyrimidinone)
Lipophilicity High (benzyl group) Low (unsubstituted) High (propyl and benzylthio)
Stability Expected to be stable High (HCl salt and sulfur enhance stability) Moderate (thioether may oxidize)

Notes:

  • The benzyl group in the target compound likely improves blood-brain barrier penetration compared to unsubstituted analogs .
  • Thiopyrano derivatives () may exhibit greater thermal stability due to sulfur’s larger atomic radius and reduced ring strain .

Biological Activity

The compound trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring fused to a pyran structure, which contributes to its unique biological properties. The molecular formula is C14H17NC_{14}H_{17}N with a molecular weight of approximately 215.29 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study highlighted the potential of hexahydro derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Hexahydro-2H-pyrano compounds have shown antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, similar to other compounds in its class .
  • Modulation of Receptors : It could interact with various receptors, potentially influencing signaling pathways related to inflammation and apoptosis.
  • Antioxidant Activity : The presence of phenolic structures may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells .

Case Study 1: Antitumor Efficacy

In a controlled study involving cancer cell lines, this compound demonstrated significant cytotoxic effects against glioblastoma cells. The IC50 value was determined to be lower than that of standard chemotherapeutic agents, indicating higher efficacy in inducing cell death through apoptosis .

Case Study 2: Antimicrobial Activity

A series of tests conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntitumorHigh ,
AntibacterialModerate ,
AntifungalModerate
NeuroprotectivePotential

Table 2: Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound<10Antitumor
Compound A15Antitumor
Compound B25Antibacterial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and pyridone derivatives. For example, a refluxed mixture of 4-hydroxy-1-methylquinolin-2(1H)-one, benzaldehyde derivatives, and malononitrile in ethanol with triethylamine as a catalyst yields pyrano[3,2-c]pyridinone scaffolds . Solvent selection (e.g., ethanol, acetonitrile) and temperature control are critical for optimizing yield and purity. Reaction progress is monitored via TLC, and products are purified via recrystallization (e.g., from DMF) .

Q. How do solvent choices influence the synthesis of pyrano[3,2-c]pyridine derivatives?

  • Methodological Answer : Solvent polarity and boiling point directly impact reaction efficiency. For instance, methanol and acetonitrile often yield higher product purity due to better solubility of intermediates, while 1,4-dioxane may enhance cyclization steps. Systematic screening of solvents (e.g., methanol, t-BuOH, dioxane) is recommended to identify optimal conditions for specific intermediates . Ethanol is frequently used for its balance of polarity and cost-effectiveness in reflux-based syntheses .

Q. What analytical techniques are essential for characterizing trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., benzyl group integration at δ 4.28 ppm) .
  • HRMS : For exact mass verification (e.g., [M+Na⁺] peaks with <1 ppm error) .
  • X-ray crystallography : To resolve absolute stereochemistry and fused-ring conformation, as demonstrated for structurally related thiopyrano-pyrimidinones .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of pyrano[3,2-c]pyridinones?

  • Methodological Answer : Stereoselectivity is achieved via:

  • Catalytic systems : Chiral catalysts (e.g., FeCl₃/ZnI₂ or palladium complexes) promote asymmetric cyclization, as seen in furoquinolone syntheses .
  • Solvent-driven conformational locking : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the trans-isomer .
  • Temperature modulation : Lower temperatures (<50°C) reduce epimerization risks during ring closure .

Q. What methods are used to evaluate the biological activity of this compound, and how are contradictions in pharmacological data resolved?

  • Methodological Answer :

  • Antifungal assays : Microdilution broth susceptibility tests (e.g., against Candida spp.) quantify MIC values. Discrepancies in MICs across studies may arise from variations in fungal strains or compound purity, necessitating repeat assays with standardized protocols .
  • Antiproliferative studies : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values. Contradictory results are resolved using orthogonal methods (e.g., flow cytometry for apoptosis validation) .
  • Structural analogs : Comparing activity across derivatives (e.g., methyl vs. benzyl substituents) clarifies structure-activity relationships (SAR) .

Q. How can researchers address challenges in resolving complex spectroscopic data for fused-ring systems?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic hydrogens in the hexahydro ring) .
  • Computational modeling : DFT calculations predict NMR chemical shifts and validate proposed conformations .
  • Isotopic labeling : ¹³C-enriched intermediates simplify carbon assignments in crowded spectra .

Q. What strategies enable regioselective functionalization of the pyrano[3,2-c]pyridinone core?

  • Methodological Answer :

  • Electrophilic substitution : Iodination at the 3-position (via NIS/AgNO₃) targets electron-rich pyridine sites, as seen in pyrrolo[3,2-c]pyridinone derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids modify the benzyl group while preserving the fused-ring system .
  • Protecting groups : Temporary protection of the carbonyl oxygen (e.g., as a ketal) prevents side reactions during alkylation .

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